molecular formula C17H19NO3S2 B5778538 ethyl 4-ethyl-5-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate

ethyl 4-ethyl-5-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate

Cat. No. B5778538
M. Wt: 349.5 g/mol
InChI Key: IQECGKXLUOOWIC-CMDGGOBGSA-N
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Description

Ethyl 4-ethyl-5-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of ethyl 4-ethyl-5-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that ethyl 4-ethyl-5-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate has a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to reduce oxidative stress and inflammation. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 4-ethyl-5-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate in lab experiments is its potential therapeutic applications in various fields. However, one of the limitations is that the compound is relatively complex to synthesize, which may limit its availability and increase its cost.

Future Directions

There are several future directions for research on ethyl 4-ethyl-5-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate. One direction is to further investigate its potential therapeutic applications, particularly as an anticancer agent and as a treatment for Alzheimer's disease. Another direction is to explore its potential applications in material science and organic synthesis. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of ethyl 4-ethyl-5-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate involves a multi-step process that includes the reaction of 2-thiophenecarboxylic acid with ethyl chloroformate, followed by the addition of 3-(2-thienyl)acrylic acid and N,N-dimethylformamide. The resulting product is then treated with sodium hydride and methyl iodide to obtain the final compound.

Scientific Research Applications

Ethyl 4-ethyl-5-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has shown promising results as an anticancer agent and as a potential treatment for Alzheimer's disease. In material science, it has been used to develop new materials with unique properties. In organic synthesis, it has been used as a building block for the synthesis of complex molecules.

properties

IUPAC Name

ethyl 4-ethyl-5-methyl-2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S2/c1-4-13-11(3)23-16(15(13)17(20)21-5-2)18-14(19)9-8-12-7-6-10-22-12/h6-10H,4-5H2,1-3H3,(H,18,19)/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQECGKXLUOOWIC-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)OCC)NC(=O)C=CC2=CC=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(SC(=C1C(=O)OCC)NC(=O)/C=C/C2=CC=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-ethyl-5-methyl-2-{[(2E)-3-(thiophen-2-yl)prop-2-enoyl]amino}thiophene-3-carboxylate

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